2-(2,5-Difluorophenyl)acetaldehyde
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Overview
Description
2-(2,5-Difluorophenyl)acetaldehyde is an organic compound with the molecular formula C₈H₆F₂O. It is a fluorinated aromatic aldehyde, characterized by the presence of two fluorine atoms on the benzene ring and an aldehyde functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,5-Difluorophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the fluorination of phenylacetaldehyde derivatives. For instance, the compound can be prepared by the selective fluorination of 2-phenylacetaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes typically require specialized equipment to handle fluorinating agents safely and efficiently. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(2,5-Difluorophenyl)acetic acid.
Reduction: 2-(2,5-Difluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Difluorophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)acetaldehyde
- 2-(3,5-Difluorophenyl)acetaldehyde
- 2-(2,6-Difluorophenyl)acetaldehyde
Uniqueness
2-(2,5-Difluorophenyl)acetaldehyde is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from other difluorophenylacetaldehyde isomers .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXJONLNJQELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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